REACTION_CXSMILES
|
[C:1]([O:5]CC)(=[O:4])[CH:2]=[CH2:3].C(O[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)(=O)C(C)=C.[C:20](O)(=O)[CH:21]=[CH2:22].[CH2:25]([CH:27]([CH2:37][CH2:38][CH2:39][CH3:40])C(OOOC(C)(C)C)=O)[CH3:26].[CH2:41](O)CCC>C1(C)C(C)=CC=CC=1>[CH3:20][CH:21]([C:14]1[CH2:15][CH2:16][CH:17]2[C:18](=[CH:40][CH2:39][CH:38]3[C:2]([C:1]([OH:5])=[O:4])([CH3:3])[CH2:26][CH2:25][CH2:27][C:37]32[CH3:41])[CH:19]=1)[CH3:22]
|
Name
|
65.7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OOOC(C)(C)C)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OOOC(C)(C)C)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
solids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
Thereafter the reaction mixture was kept at the same temperature for 1.5 hours
|
Duration
|
1.5 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5]CC)(=[O:4])[CH:2]=[CH2:3].C(O[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)(=O)C(C)=C.[C:20](O)(=O)[CH:21]=[CH2:22].[CH2:25]([CH:27]([CH2:37][CH2:38][CH2:39][CH3:40])C(OOOC(C)(C)C)=O)[CH3:26].[CH2:41](O)CCC>C1(C)C(C)=CC=CC=1>[CH3:20][CH:21]([C:14]1[CH2:15][CH2:16][CH:17]2[C:18](=[CH:40][CH2:39][CH:38]3[C:2]([C:1]([OH:5])=[O:4])([CH3:3])[CH2:26][CH2:25][CH2:27][C:37]32[CH3:41])[CH:19]=1)[CH3:22]
|
Name
|
65.7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OOOC(C)(C)C)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OOOC(C)(C)C)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
solids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
Thereafter the reaction mixture was kept at the same temperature for 1.5 hours
|
Duration
|
1.5 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |